17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride
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Overview
Description
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is a synthetic opioid antagonist. It is structurally related to oxymorphone, differing by the substitution of an allyl group for the methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride begins with the conversion of oxymorphone to its diacetate form by reacting it with acetic anhydride. The diacetate is then treated with cyanogen bromide to form the desired naloxone structure . The reaction conditions typically involve refluxing the mixture at around 60°C for several hours .
Industrial Production Methods
Industrial production of naloxone hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form noroxymorphone.
Reduction: Reduction reactions can convert it back to oxymorphone.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions include noroxymorphone (oxidation product) and oxymorphone (reduction product). Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Studied for its interactions with opioid receptors and its ability to reverse opioid effects.
Medicine: Widely used in emergency medicine to treat opioid overdoses.
Mechanism of Action
The mechanism of action of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride involves its binding to opioid receptors in the central nervous system. It competes with opioids for the mu, kappa, and sigma receptor sites, with the highest affinity for the mu receptor. By occupying these receptors, it prevents opioids from exerting their effects, thereby reversing opioid-induced respiratory depression, sedation, and hypotension .
Comparison with Similar Compounds
Similar Compounds
Oxymorphone: A structurally related opioid with similar pharmacological properties but acts as an agonist rather than an antagonist.
Noroxymorphone: An oxidation product of naloxone with similar receptor binding properties.
Naltrexone: Another opioid antagonist with a longer duration of action compared to naloxone.
Uniqueness
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is unique due to its rapid onset of action and high affinity for opioid receptors, making it highly effective in emergency situations for reversing opioid overdoses .
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2 |
InChI Key |
UZHSEJADLWPNLE-WXNBHMOSSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
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